molecular formula C9H9FN2O B8319240 N-(2-amino-5-fluorophenyl)acrylamide

N-(2-amino-5-fluorophenyl)acrylamide

Cat. No.: B8319240
M. Wt: 180.18 g/mol
InChI Key: YXNHYCJPOISHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-5-fluorophenyl)acrylamide is a fluorinated acrylamide derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at the 2-position and a fluorine atom at the 5-position, linked to an acrylamide moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (amino) groups, which may influence its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

N-(2-amino-5-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C9H9FN2O/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1,11H2,(H,12,13)

InChI Key

YXNHYCJPOISHSZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-amino-5-fluorophenyl)acrylamide with structurally related acrylamide derivatives, focusing on substituent effects, synthetic pathways, and biological activities inferred from the evidence.

Substituent Effects and Structural Analogues

Compound Name Substituents on Phenyl Ring Key Structural Features Source Evidence
N-(2-fluoro-5-nitrophenyl)acrylamide 2-F, 5-NO₂ Nitro group (electron-withdrawing)
Compound 55 () 3-Cl, 4-F, 2,4-diF-benzyl Multi-halogenated, tetrahydropyrimidine core
Compound 4 () 4-OH, 3-OCH₃; 2-OCH₃-ethyl chain Polar hydroxyl/methoxy groups
1a () 2-Cl, 6-F; cyano-hydroxybutenamide Chloro-fluoro substitution, cyano group

Key Observations:

  • Electron Effects: The amino group in this compound contrasts with the nitro group in ’s compound.
  • Halogen Placement: ’s 1a and ’s compound 55 feature chloro/fluoro substituents in ortho/meta positions, which may enhance steric hindrance or alter binding interactions compared to the para-fluoro in the target compound .
  • Polarity: Hydroxyl and methoxy groups in ’s compound 4 increase hydrophilicity, whereas the target compound’s amino group may improve solubility in polar solvents relative to purely halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.